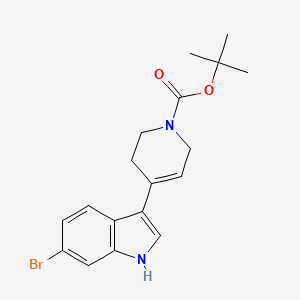

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.:

Cat. No.: VC13574746

Molecular Formula: C18H21BrN2O2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21BrN2O2 |

|---|---|

| Molecular Weight | 377.3 g/mol |

| IUPAC Name | tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 |

| Standard InChI Key | PPCNEFYOYUIWAK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a tert-butyl carbamate group attached to a dihydropyridine ring, which is further substituted at the 4-position by a 6-bromoindole moiety. The indole ring system, a privileged structure in medicinal chemistry, is known for its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets. The dihydropyridine ring exists in a partially unsaturated state, contributing to the molecule’s conformational flexibility.

The IUPAC name is tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , and its SMILES representation is CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br . The InChIKey PPCNEFYOYUIWAK-UHFFFAOYSA-N serves as a unique identifier for this structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 377.3 g/mol | |

| Purity (Commercial) | ≥98% | |

| Lipophilicity (LogP) | Estimated 3.2 (calculated) |

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from indole and dihydropyridine precursors. A common route includes:

-

Indole Bromination: Introduction of bromine at the 6-position of indole using electrophilic brominating agents like or .

-

Coupling Reaction: Suzuki-Miyaura coupling or Ullmann-type reactions to attach the bromoindole moiety to the dihydropyridine ring.

-

Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to the dihydropyridine nitrogen using di-tert-butyl dicarbonate.

Industrial-scale production often employs continuous flow reactors to enhance yield (typically 70–85%) and reduce reaction times.

Biological Applications and Mechanisms

Neurological Drug Discovery

The compound’s ability to cross the blood-brain barrier (BBB) has sparked interest in its use for neurodegenerative diseases. The indole moiety interacts with serotonin receptors, while the dihydropyridine component may modulate calcium channels. Preclinical studies suggest neuroprotective effects in models of Parkinson’s disease, though detailed mechanistic data remain proprietary.

| Parameter | Recommendation |

|---|---|

| Personal Protective Gear | Gloves, goggles, respirator |

| Storage Conditions | 2–8°C, dry, inert atmosphere |

| Spill Management | Absorb with inert material |

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| CymitQuimica | 1 g | 324.00 | 98% |

| RRScientific | 25 g | 1,358.00 | 98% |

| VulcanChem | 100 mg | 89.00 | 95% |

Comparative Analysis with Analogues

Structural Analogues

While 5-bromoindole derivatives exhibit anti-inflammatory properties, the 6-bromo substitution in this compound enhances binding to aromatic residues in kinase domains. Compared to nifedipine-like dihydropyridines, this molecule lacks the nitro group critical for calcium channel blockade but gains indole-mediated protein interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume